molecular formula C12H13NO B11908931 6-methoxy-N-methylnaphthalen-2-amine

6-methoxy-N-methylnaphthalen-2-amine

Cat. No.: B11908931
M. Wt: 187.24 g/mol
InChI Key: ZRNCHJQPRZKNSE-UHFFFAOYSA-N
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Description

6-Methoxy-N-methylnaphthalen-2-amine is an aromatic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol This compound is known for its unique chemical structure, which includes a methoxy group and a methylamine group attached to a naphthalene ring

Preparation Methods

The synthesis of 6-methoxy-N-methylnaphthalen-2-amine can be achieved through several synthetic routes. One common method involves the acylation of beta-naphthyl methyl ether with acetyl chloride in the presence of a Lewis acid catalyst . The reaction conditions typically include the use of nitro-paraffin as an isomer transposition promoter to transfer the acyl group to the desired position on the naphthalene ring. The crude product is then purified through crystallization to obtain the final compound. This method is suitable for industrial production due to its high conversion rate, reasonable reaction steps, and low environmental impact .

Chemical Reactions Analysis

6-Methoxy-N-methylnaphthalen-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For example, the compound can be oxidized to form 6-methoxy-2-naphthylamine, which can further undergo substitution reactions to introduce different functional groups . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-methoxy-N-methylnaphthalen-2-amine involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, an enzyme involved in bacterial fatty acid biosynthesis . This inhibition disrupts the production of essential fatty acids, leading to the death of bacterial cells. The compound’s ability to interact with this enzyme makes it a promising candidate for the development of new antibacterial agents.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

6-methoxy-N-methylnaphthalen-2-amine

InChI

InChI=1S/C12H13NO/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h3-8,13H,1-2H3

InChI Key

ZRNCHJQPRZKNSE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

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